molecular formula C16H23NO2 B15168958 Phenyl 2,4-diethylpiperidine-1-carboxylate CAS No. 651053-84-8

Phenyl 2,4-diethylpiperidine-1-carboxylate

Cat. No.: B15168958
CAS No.: 651053-84-8
M. Wt: 261.36 g/mol
InChI Key: CFOCKPOCSUEKTQ-UHFFFAOYSA-N
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Description

Phenyl 2,4-diethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,4-diethylpiperidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylsilane with a suitable imine, followed by cyclization and reduction steps. The reaction conditions often include the use of an iron complex as a catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves multicomponent reactions and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4-diethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

Phenyl 2,4-diethylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Phenyl 2,4-diethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Phenyl 2,4-diethylpiperidine-1-carboxylate include other piperidine derivatives such as:

  • Piperidinones
  • Spiropiperidines
  • Condensed piperidines

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other piperidine derivatives .

Properties

CAS No.

651053-84-8

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

phenyl 2,4-diethylpiperidine-1-carboxylate

InChI

InChI=1S/C16H23NO2/c1-3-13-10-11-17(14(4-2)12-13)16(18)19-15-8-6-5-7-9-15/h5-9,13-14H,3-4,10-12H2,1-2H3

InChI Key

CFOCKPOCSUEKTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(C(C1)CC)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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